Lipophilicity and Rotatable Bond Profile vs. 1,5-Disubstituted Tetrazole COX-2 Inhibitor Leads
The target compound is characterized by a computed LogP of 0.00 and a single rotatable bond between the tetrazole ring and the 4-(methylsulfonyl)phenyl group . By comparison, the leading 1,5-disubstituted tetrazole COX-2 inhibitor 4i from the Al-Hourani et al. (2016) series, which contains the 4-methylsulfonyl phenyl moiety at C-1 of the tetrazole plus an extended linker and an N-1 aryl substituent, possesses a substantially higher molecular weight and rotatable bond count [1]. The lower lipophilicity and minimal rotatable bond count of the target compound confer a markedly different pharmacokinetic starting point that must be accounted for in lead optimization; the fragment-like nature of the 2H-tautomer renders it suitable for fragment-based drug design or as a minimalist warhead scaffold, whereas the elaborated 1,5-disubstituted analogs are advanced lead candidates [1].
| Evidence Dimension | Computed LogP / Rotatable bonds |
|---|---|
| Target Compound Data | LogP = 0.00; Rotatable bonds = 1 (Hit2Lead database) |
| Comparator Or Baseline | Compound 4i (1,5-disubstituted tetrazole): MW and rotatable bond count markedly higher; LogP not explicitly reported but expected >2 based on structural extension. |
| Quantified Difference | ΔLogP ≈ −2 units or more (qualitative); ΔRotatable bonds ≥ 4–5 |
| Conditions | In silico prediction (Hit2Lead; Al-Hourani et al., 2016) |
Why This Matters
The minimal fragment character of the target compound makes it an information-rich starting scaffold for fragment-based screening or targeted covalent inhibitor design, whereas the elaborated leads cannot be procured as a minimalist starting point.
- [1] Al-Hourani, B.J. et al. (2016). Structure–activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors. Bioorg. Med. Chem. Lett., 26(19), 4757–4762. Compound 4i: IC₅₀ (COX-2) = 3 μM, SI > 67. View Source
